![molecular formula C25H23Si B14253612 Dimethyl[3-(perylen-3-YL)propyl]silyl CAS No. 188769-90-6](/img/structure/B14253612.png)
Dimethyl[3-(perylen-3-YL)propyl]silyl
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Overview
Description
Dimethyl[3-(perylen-3-yl)propyl]silyl is a chemical compound that features a perylene moiety attached to a silicon atom via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(perylen-3-yl)propyl]silyl typically involves the reaction of perylene derivatives with organosilicon compounds. One common method includes the hydrosilylation of a perylene-containing alkene with a dimethylsilyl reagent under the influence of a platinum catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[3-(perylen-3-yl)propyl]silyl can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can convert the perylene moiety to dihydroperylene derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the dimethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst, such as a Lewis acid.
Major Products
The major products formed from these reactions include various perylene derivatives with altered electronic properties, which can be useful in different applications such as organic semiconductors and fluorescent dyes.
Scientific Research Applications
Dimethyl[3-(perylen-3-yl)propyl]silyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which Dimethyl[3-(perylen-3-yl)propyl]silyl exerts its effects is primarily through its interaction with electronic systems. The perylene moiety can participate in π-π stacking interactions, which are crucial for its role in organic electronics. Additionally, the silicon atom can form strong bonds with other elements, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl[3-(3-perylenyl)propyl]silane
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
Uniqueness
Dimethyl[3-(perylen-3-yl)propyl]silyl is unique due to the presence of the perylene moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and stability, such as in OLEDs and biological imaging.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Dimethyl[3-(perylen-3-YL)propyl]silyl, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the perylene core followed by silylation. Key steps include:
- Perylene functionalization : Introduce reactive groups (e.g., propyl chains) at the 3-position via Friedel-Crafts alkylation or cross-coupling reactions.
- Silylation : React the propyl-terminated perylene derivative with dimethylchlorosilane under inert conditions.
Optimization strategies : - Use catalysts like palladium nanoparticles for coupling reactions, as demonstrated in hydrogenation studies of acetylenic compounds .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to minimize side products.
- Purify intermediates using column chromatography with silica gel or preparative HPLC. For final product isolation, employ recrystallization in non-polar solvents .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer: A combination of techniques is critical:
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the silyl-propyl linkage and perylene aromatic protons. 29Si NMR can verify dimethylsilyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks and fragmentation patterns, ensuring correct molecular weight and purity.
- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD provides unambiguous structural confirmation, as seen in analogous silyl-propyl compounds .
- UV-Vis and Fluorescence Spectroscopy : Compare absorption/emission profiles with literature to assess electronic interactions between perylene and silyl groups.
Advanced Research Questions
Q. How can researchers address discrepancies in reported photophysical properties of this compound derivatives across different studies?
Methodological Answer: Discrepancies often arise from variations in sample preparation, instrumentation, or environmental conditions. To resolve these:
- Standardize protocols : Follow guidelines from environmental chemistry projects (e.g., INCHEMBIOL) for consistent sample handling and storage .
- Cross-validate instruments : Calibrate spectrometers using reference standards (e.g., quinine sulfate for fluorescence) and document excitation/emission slit widths.
- Control environmental factors : Conduct experiments under inert atmospheres to prevent oxidation, as silyl groups may degrade under humidity .
- Statistical analysis : Apply ANOVA or t-tests to compare datasets, ensuring significance thresholds (e.g., p < 0.05) are met .
Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they correlate with experimental data?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution.
- Molecular Dynamics (MD) Simulations : Model solvent interactions and aggregation behavior in silico, comparing with experimental dynamic light scattering (DLS) data.
- Correlation strategies : Overlap computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions. Adjust solvent polarity parameters in simulations to match empirical results .
Q. How should researchers design experiments to investigate the environmental persistence of this compound in aquatic systems?
Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies :
Laboratory-scale studies :
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and varying pH (3–10) to assess degradation kinetics.
- Biotic degradation : Use microbial consortia from contaminated sites to evaluate metabolic breakdown pathways.
Field simulations :
- Microcosm setups : Replicate aquatic environments with sediment/water interfaces, monitoring compound partitioning via LC-MS/MS.
- Ecotoxicity assays : Test effects on Daphnia magna or algae growth to estimate ecological risks.
Data integration : Apply fugacity models to predict environmental distribution across compartments (water, soil, biota) .
Q. What strategies can resolve contradictions in silyl group reactivity during functionalization of this compound?
Methodological Answer: Contradictions may stem from steric hindrance or electronic effects. Mitigation strategies include:
- Protecting groups : Temporarily shield reactive sites (e.g., using tert-butyldimethylsilyl) during synthesis .
- Alternative reagents : Replace chlorosilanes with less reactive silyl triflates to enhance selectivity.
- Kinetic studies : Use stopped-flow NMR to track reaction intermediates and identify rate-limiting steps .
- Collaborative validation : Cross-check results with independent labs using standardized protocols .
Properties
CAS No. |
188769-90-6 |
---|---|
Molecular Formula |
C25H23Si |
Molecular Weight |
351.5 g/mol |
InChI |
InChI=1S/C25H23Si/c1-26(2)16-6-9-17-14-15-23-21-12-4-8-18-7-3-11-20(24(18)21)22-13-5-10-19(17)25(22)23/h3-5,7-8,10-15H,6,9,16H2,1-2H3 |
InChI Key |
ZKCVIESRGKCPOW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
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